An In-depth Technical Guide to H-Lys(4-nitro-Z)-OH: Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to H-Lys(4-nitro-Z)-OH: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide science, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. H-Lys(4-nitro-Z)-OH, a derivative of the essential amino acid L-lysine, represents a key building block in solid-phase peptide synthesis (SPPS). The incorporation of the 4-nitrobenzyloxycarbonyl (4-nitro-Z or pNZ) protecting group on the ε-amino function of the lysine side chain provides a unique set of properties that are highly valuable for the synthesis of complex peptides. This guide provides a comprehensive overview of the chemical and physical properties of H-Lys(4-nitro-Z)-OH, its structure, and its practical application in peptide synthesis, with a focus on experimental protocols and the underlying chemical principles.
Physicochemical Properties of H-Lys(4-nitro-Z)-OH
A thorough understanding of the physicochemical properties of H-Lys(4-nitro-Z)-OH is essential for its effective use in the laboratory. These properties dictate its handling, storage, and reactivity in synthetic protocols.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-6-[[(4-nitrophenyl)methoxy]carbonylamino]hexanoic acid | [1] |
| Synonyms | Nε-(4-nitrobenzyloxycarbonyl)-L-lysine, H-Lys(p-nitro-Z)-OH | [1][2] |
| CAS Number | 3557-90-2 | [1] |
| Molecular Formula | C₁₄H₁₉N₃O₆ | [1] |
| Molecular Weight | 325.32 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 239-240 °C | [3] |
| Solubility | Information on specific solubility in common peptide synthesis solvents such as DMF, NMP, and DCM is not readily available in public literature. It is recommended to perform small-scale solubility tests before use. | |
| Storage | Store at room temperature. | [3] |
Chemical Structure and the Role of the 4-Nitro-Z Protecting Group
The chemical structure of H-Lys(4-nitro-Z)-OH is characterized by a lysine backbone with its ε-amino group protected by a 4-nitrobenzyloxycarbonyl group. This protecting group is a key feature that defines the utility of this compound in peptide synthesis.
Caption: Chemical structure of H-Lys(4-nitro-Z)-OH.
The 4-nitro-Z group belongs to the benzyloxycarbonyl family of protecting groups. The presence of the electron-withdrawing nitro group at the para position of the benzyl ring modifies the stability of the protecting group, making it susceptible to specific deprotection conditions. This allows for an orthogonal protection strategy in peptide synthesis, where different protecting groups can be selectively removed without affecting others.
Orthogonality in Peptide Synthesis
The 4-nitro-Z group is orthogonal to the commonly used acid-labile tert-butoxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. This orthogonality is a critical advantage, enabling the selective deprotection of the lysine side chain for subsequent modifications such as branching, cyclization, or the attachment of labels, while the rest of the peptide chain remains protected.
Application in Solid-Phase Peptide Synthesis (SPPS)
H-Lys(4-nitro-Z)-OH is typically used in its Nα-Fmoc protected form, Fmoc-Lys(4-nitro-Z)-OH, for incorporation into a growing peptide chain during SPPS.
Experimental Protocol: Coupling of Fmoc-Lys(4-nitro-Z)-OH
This protocol outlines a general procedure for the coupling of Fmoc-Lys(4-nitro-Z)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Lys(4-nitro-Z)-OH
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC) or a suitable carbodiimide coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure as an activating agent
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as the solvent
-
SPPS reaction vessel
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(4-nitro-Z)-OH (3-5 equivalents relative to the resin loading) and HOBt or Oxyma Pure (3-5 equivalents) in DMF or NMP. Add DIC (3-5 equivalents) to the solution and allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.
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Washing: After a successful coupling, wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and by-products.
Caption: Workflow for coupling Fmoc-Lys(4-nitro-Z)-OH in SPPS.
Deprotection of the 4-Nitro-Z Group
The selective removal of the 4-nitro-Z group is a key step that leverages the unique properties of this protecting group. The most common method for the deprotection of the 4-nitro-Z group is through reductive cleavage.
Deprotection Mechanism
The deprotection of the 4-nitrobenzyloxycarbonyl group proceeds via a reductive mechanism. The nitro group is first reduced to an amino group, which then facilitates the cleavage of the carbamate bond to release the free amine of the lysine side chain.
Caption: Simplified mechanism of 4-nitro-Z group deprotection.
Experimental Protocol: Reductive Deprotection with Tin(II) Chloride
This protocol describes the deprotection of the 4-nitro-Z group from a resin-bound peptide using tin(II) chloride.
Materials:
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Peptide-resin with a 4-nitro-Z protected lysine residue
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
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A weak acid catalyst (e.g., a catalytic amount of HCl) is sometimes used to facilitate the reaction.[4]
-
A solution for neutralization (e.g., 10% diisopropylethylamine (DIEA) in DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP.
-
Deprotection Cocktail: Prepare a solution of SnCl₂·2H₂O (e.g., 0.5 M) in DMF or NMP. A catalytic amount of acid may be added.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. It is advisable to monitor the progress of the reaction by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.
-
Washing: After the deprotection is complete, thoroughly wash the resin with DMF or NMP to remove the tin salts and other by-products.
-
Neutralization: Wash the resin with a solution of 10% DIEA in DMF to neutralize any remaining acidic species and to ensure the lysine side-chain amine is in its free base form for subsequent reactions.
-
Final Washing: Wash the resin again with DMF or NMP to remove excess base.
Note on Work-up: The removal of tin salts can sometimes be challenging. Thorough washing is crucial. In some cases, washing with a solution containing a chelating agent may be beneficial.[5]
Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the presence of the lysine backbone, the benzyl group, and the nitro-substituted phenyl ring. The chemical shifts of the protons and carbons would be consistent with the proposed structure.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion peak corresponding to the calculated molecular weight of 325.32 g/mol .
-
FTIR Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands for the amine, carboxylic acid, amide (carbamate), and nitro functional groups.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling H-Lys(4-nitro-Z)-OH. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General recommendations include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
H-Lys(4-nitro-Z)-OH is a valuable reagent for peptide chemists, offering a unique side-chain protection strategy that is orthogonal to standard Boc and Fmoc chemistries. Its selective deprotection under reductive conditions allows for the synthesis of complex peptides with specific side-chain modifications. A thorough understanding of its properties and the associated experimental protocols is key to its successful application in the synthesis of novel and intricate peptide structures for research and drug development.
References
- Maia, H. L. S., et al. "The cathodic cleavage of the 4-nitrobenzyloxycarbonyl group from amine derivatives in aprotic conditions." Portugaliae Electrochimica Acta 5 (1987): 187-190.
- Isidro-Llobet, A., et al. "p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation." European Journal of Organic Chemistry 2005.15 (2005): 3031-3039.
-
PubChem. "H-Lys(4-nitro-Z)-OH." National Center for Biotechnology Information, PubChem Compound Database, CID=11244255, [Link] (accessed Jan. 15, 2026).
-
G-Biosciences. "Safety Data Sheet: H-Lys(Z)-OH." [Link] (accessed Jan. 15, 2026).
-
ResearchGate. "what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?" [Link] (accessed Jan. 15, 2026).
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LookChem. "3557-90-2(H-LYS(4-NITRO-Z)-OH) Basic Information." [Link] (accessed Jan. 15, 2026).
